Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to the class of organic compounds known as pyrimidines. It’s a mouthwatering blend of heterocyclic rings, sulfur, and methyl groups. Let’s break it down:
Pyrimidine Core: The central pyrimidine ring (1,2,3,4-tetrahydropyrimidine) serves as the backbone.
Preparation Methods
Synthetic Routes::
Radical Approach: Protodeboronation of alkyl boronic esters is a key step in the synthesis of this compound. The radical-based protocol allows for the formation of the desired structure.
Matteson–CH₂–Homologation: This step pairs with protodeboronation to achieve formal anti-Markovnikov alkene hydromethylation.
Industrial Production:: While industrial-scale production details are scarce, researchers have explored these synthetic routes for preparative purposes.
Chemical Reactions Analysis
Reactions::
Protodeboronation: The compound undergoes protodeboronation, leading to the desired structure.
Hydromethylation: The radical-based approach enables anti-Markovnikov hydromethylation of alkenes.
Boronic Esters: Used as starting materials.
Radical Initiators: To kick off the protodeboronation.
Hydromethylation Conditions: Specific conditions for the hydromethylation step.
Major Products:: The compound itself is a significant product, but it’s also a versatile intermediate for further transformations.
Scientific Research Applications
Chemistry::
Building Block: Used in organic synthesis due to its unique structure.
Functionalization: Researchers explore its reactivity for further derivatization.
Biological Activity: Investigate its potential as a bioactive compound.
Antioxidant Properties: Related compounds show high antioxidant activity.
Fine Chemicals:
Mechanism of Action
The compound’s precise mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While this compound stands out for its intricate structure, let’s not forget its chemical cousins:
Other Pyrimidines: Explore related pyrimidine derivatives.
Sulfur-Containing Compounds: Compare with other sulfur-rich molecules.
Properties
Molecular Formula |
C17H18N4O4S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N4O4S2/c1-9-20-21-17(27-9)26-8-12-13(15(22)25-3)14(19-16(23)18-12)10-5-4-6-11(7-10)24-2/h4-7,14H,8H2,1-3H3,(H2,18,19,23) |
InChI Key |
GEEHKWQNEBSWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
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